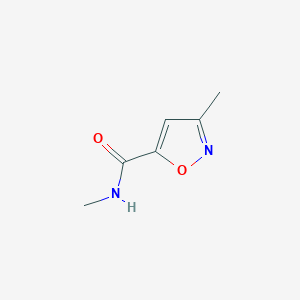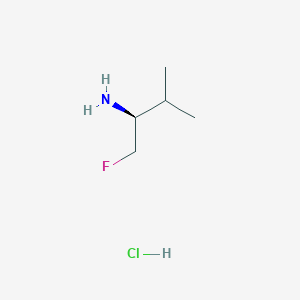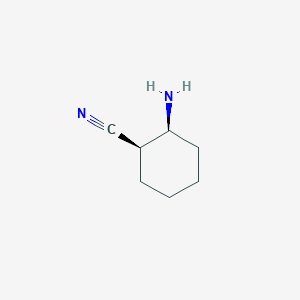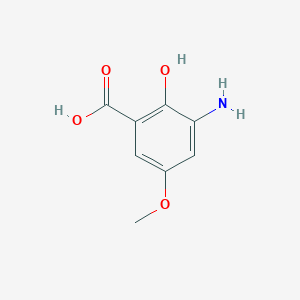![molecular formula C13H19ClFNO B11926595 4-[(Benzyloxy)methyl]-4-fluoropiperidine Hydrochloride](/img/structure/B11926595.png)
4-[(Benzyloxy)methyl]-4-fluoropiperidine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de 4-[(benzyloxy)méthyl]-4-fluoropipéridine est un composé chimique de formule moléculaire C13H19ClFNO. Il s'agit d'un dérivé de la pipéridine, un cycle à six chaînons contenant de l'azote, et présente à la fois des substituants benzyloxy et fluor.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du chlorhydrate de 4-[(benzyloxy)méthyl]-4-fluoropipéridine implique généralement la réaction de dérivés de la pipéridine avec du chlorure de benzyle et des agents fluorants. Une méthode courante comprend les étapes suivantes :
Formation du groupe benzyloxy : Réaction de la pipéridine avec du chlorure de benzyle en présence d'une base comme l'hydroxyde de sodium pour former le dérivé benzyloxy.
Fluorination : Introduction de l'atome de fluor à l'aide d'un agent fluorant comme le trifluorure de diéthylaminosulfure (DAST) dans des conditions contrôlées.
Formation du chlorhydrate : Conversion de la base libre en son sel de chlorhydrate par traitement avec de l'acide chlorhydrique.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations du rendement et de la pureté. Des techniques telles que la chimie à flux continu et la synthèse automatisée peuvent être utilisées pour améliorer l'efficacité et la capacité de production.
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de 4-[(benzyloxy)méthyl]-4-fluoropipéridine peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe benzyloxy peut être oxydé pour former des aldéhydes ou des acides carboxyliques correspondants.
Réduction : Le composé peut être réduit pour éliminer le groupe benzyloxy ou modifier le cycle pipéridine.
Substitution : L'atome de fluor peut être substitué par d'autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Réactifs comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) en milieu acide.
Réduction : Hydrogénation à l'aide de palladium sur carbone (Pd/C) ou d'hydrure de lithium aluminium (LiAlH4).
Substitution : Nucléophiles tels que l'azoture de sodium (NaN3) ou les thiols (R-SH) en présence d'un catalyseur.
Principaux produits
Oxydation : L'oxydation du groupe benzyloxy donne du benzaldéhyde ou de l'acide benzoïque.
Réduction : La réduction peut donner des dérivés de la pipéridine sans le groupe benzyloxy.
Substitution : Les réactions de substitution peuvent produire divers dérivés fluorés ou non fluorés.
Applications de recherche scientifique
Le chlorhydrate de 4-[(benzyloxy)méthyl]-4-fluoropipéridine a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes.
Biologie : Étudié pour ses effets potentiels sur les systèmes biologiques, notamment l'inhibition enzymatique et la liaison aux récepteurs.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, telles que des effets analgésiques ou anti-inflammatoires.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du chlorhydrate de 4-[(benzyloxy)méthyl]-4-fluoropipéridine implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le groupe benzyloxy peut faciliter la liaison aux poches hydrophobes, tandis que l'atome de fluor peut améliorer la stabilité métabolique et la biodisponibilité. Le composé peut moduler les voies de signalisation en inhibant ou en activant des protéines spécifiques.
Applications De Recherche Scientifique
4-[(Benzyloxy)methyl]-4-fluoropiperidine Hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[(Benzyloxy)methyl]-4-fluoropiperidine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may facilitate binding to hydrophobic pockets, while the fluorine atom can enhance metabolic stability and bioavailability. The compound may modulate signaling pathways by inhibiting or activating specific proteins.
Comparaison Avec Des Composés Similaires
Composés similaires
4-Fluoropipéridine : Ne possède pas le groupe benzyloxy, ce qui le rend moins hydrophobe.
4-Benzyloxypipéridine : Ne possède pas l'atome de fluor, ce qui peut affecter sa stabilité métabolique.
4-[(Méthoxy)méthyl]-4-fluoropipéridine : Structure similaire, mais avec un groupe méthoxy au lieu d'un groupe benzyloxy, ce qui peut modifier sa réactivité chimique et son activité biologique.
Unicité
Le chlorhydrate de 4-[(benzyloxy)méthyl]-4-fluoropipéridine est unique en raison de la combinaison des substituants benzyloxy et fluor, qui confèrent des propriétés chimiques et biologiques distinctes. Cette double substitution peut améliorer son affinité de liaison, sa stabilité métabolique et son efficacité globale dans diverses applications.
Propriétés
Formule moléculaire |
C13H19ClFNO |
|---|---|
Poids moléculaire |
259.75 g/mol |
Nom IUPAC |
4-fluoro-4-(phenylmethoxymethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C13H18FNO.ClH/c14-13(6-8-15-9-7-13)11-16-10-12-4-2-1-3-5-12;/h1-5,15H,6-11H2;1H |
Clé InChI |
YUYLPUCNQAKIJV-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1(COCC2=CC=CC=C2)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Azaspiro[3.3]heptan-6-yl 2,2,2-trifluoroacetate](/img/structure/B11926532.png)

![2-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanol hydrochloride](/img/structure/B11926548.png)





![2-amino-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11926579.png)





